4-(Chloromethyl)-2,3-dimethylpyridine
Description
4-(Chloromethyl)-2,3-dimethylpyridine (CAS: 1211584-90-5) is a pyridine derivative with the molecular formula C₈H₁₀ClN and a molecular weight of 155.62 g/mol . The compound features a chloromethyl (-CH₂Cl) group at the 4-position and methyl (-CH₃) groups at the 2- and 3-positions of the pyridine ring. This compound is utilized in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C8H10ClN |
|---|---|
Molecular Weight |
155.62 g/mol |
IUPAC Name |
4-(chloromethyl)-2,3-dimethylpyridine |
InChI |
InChI=1S/C8H10ClN/c1-6-7(2)10-4-3-8(6)5-9/h3-4H,5H2,1-2H3 |
InChI Key |
ORLRHJRWEPCXHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1C)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2,3-dimethylpyridine can be achieved through several methods. One common method involves the chloromethylation of 2,3-dimethylpyridine. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride (ZnCl₂) under acidic conditions . The reaction proceeds through the formation of a chloromethyl carbocation, which then reacts with the pyridine ring to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chloromethylation process. The use of advanced catalysts and reaction monitoring techniques helps in achieving consistent quality in large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2,3-dimethylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyridine derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH₃) are commonly used under mild conditions.
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are typical oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: 2,3-Dimethylpyridine.
Scientific Research Applications
4-(Chloromethyl)-2,3-dimethylpyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2,3-dimethylpyridine involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, or other cellular components, potentially disrupting their normal functions . The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Chloro-Dimethylpyridines
Several chloro-dimethylpyridine isomers share the same molecular formula (C₇H₇ClN ) but differ in substituent positions, leading to distinct physicochemical properties:
Key Observations :
- Positional isomerism significantly impacts reactivity. For instance, the chloromethyl group in This compound enhances its utility in nucleophilic substitution reactions compared to chloro-substituted isomers .
- Steric effects from methyl groups at 2- and 3-positions may hinder reactions at the 4-position in the target compound, unlike isomers with less crowded substitution patterns .
Functional Group Variations in Pyridine Derivatives
Rabeprazole Impurity 14 (4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide)
Comparison :
- The N-oxide group increases polarity, making this compound more water-soluble than this compound.
- The methoxypropoxy chain enables hydrogen bonding, contrasting with the electrophilic chloromethyl group in the target compound .
4-(3-Hydroxypropoxy)-2,3-dimethylpyridine 1-oxide
Comparison :
Complex Heterocyclic Derivatives
4-(4-Chlorophenyl)-1-(2,6-dinitrophenyl)-1,2,3,6-tetrahydropyridine
Physicochemical and Spectral Data Comparison
Notes:
- Limited experimental data for this compound highlight the need for further characterization.
- Derivatives like Rabeprazole Impurity 14 are better documented due to regulatory requirements .
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